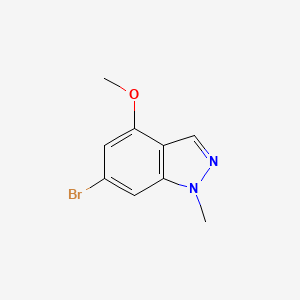

6-Bromo-4-methoxy-1-methyl-1H-indazole

Description

BenchChem offers high-quality 6-Bromo-4-methoxy-1-methyl-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-4-methoxy-1-methyl-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H9BrN2O |

|---|---|

Molecular Weight |

241.08 g/mol |

IUPAC Name |

6-bromo-4-methoxy-1-methylindazole |

InChI |

InChI=1S/C9H9BrN2O/c1-12-8-3-6(10)4-9(13-2)7(8)5-11-12/h3-5H,1-2H3 |

InChI Key |

DGKFWSUHSMBZER-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C=N1)C(=CC(=C2)Br)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Pharmacophore Analysis of 6-Bromo-Indazole Cores

Introduction: The Privileged Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" due to their inherent ability to interact with multiple biological targets in a specific and high-affinity manner. The 1H-indazole scaffold is a quintessential example of such a privileged core, widely recognized for its capacity to mimic the purine base of ATP and engage with the ATP-binding pockets of various protein kinases.[1][2][3] This mimicry allows indazole-based molecules to function as competitive inhibitors, making them a cornerstone for developing targeted therapies.

Among its numerous derivatives, the 6-bromo-1H-indazole core has emerged as a particularly versatile and powerful starting point for potent and selective inhibitors.[2][3][4][5] The strategic placement of a bromine atom at the 6-position is not merely an incidental substitution; it serves as a crucial synthetic "handle." This feature grants medicinal chemists precise control over molecular diversification through modern cross-coupling reactions, enabling a systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacological profiles.[1][3][6]

This technical guide provides a comprehensive exploration of the pharmacophore of the 6-bromo-indazole core. We will dissect its essential structural features, outline a validated workflow that integrates computational modeling with experimental synthesis, and demonstrate how this scaffold can be rationally optimized to yield next-generation therapeutic agents.

Pillar 1: Deciphering the Core Pharmacophoric Features

A pharmacophore is the three-dimensional arrangement of electronic and steric features necessary for a molecule to exert a specific biological effect. The efficacy of the 6-bromo-indazole core stems from a unique combination of features inherent to the indazole ring and conferred by the bromine substituent.

-

The ATP-Mimetic Core: The foundational strength of the scaffold lies in the indazole ring system itself. The nitrogen atoms at positions 1 and 2 are critical for its biological function.[3]

-

Hydrogen Bond Donor: The N1-H group serves as a potent hydrogen bond donor.

-

Hydrogen Bond Acceptor: The lone pair of electrons on the N2 nitrogen acts as a hydrogen bond acceptor.

-

Causality: This dual hydrogen bonding capability allows the indazole ring to form a highly stable, bidentate interaction with the "hinge region" of a kinase's ATP-binding site—a conserved backbone segment that is a primary determinant of binding affinity.[1][3] This interaction is the anchor that positions the rest of the molecule for optimal engagement with the target.

-

-

Aromatic and Hydrophobic Foundation: The bicyclic, aromatic nature of the indazole ring provides a rigid, planar surface ideal for participating in favorable hydrophobic and π-stacking interactions with nonpolar amino acid residues within the active site.

-

The Strategic Importance of the 6-Bromo Substituent: The bromine atom is far more than a simple placeholder. Its presence profoundly influences the molecule's properties and synthetic potential.

-

Electronic Modulation: As an electron-withdrawing halogen, the bromine atom subtly alters the electron density across the ring system. This can modulate the pKa of the N1-H proton, potentially strengthening its hydrogen bonding capacity with the kinase hinge.[7]

-

Lipophilicity and Shape: The bromine atom contributes to the molecule's overall lipophilicity and defines a specific vector extending from the core. This vector can be exploited to engage with adjacent hydrophobic pockets, enhancing binding affinity and influencing selectivity.[7]

-

A Handle for Rational Design: The most significant contribution of the 6-bromo group is its role as a versatile synthetic handle. It is highly amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which allows for the controlled introduction of a wide array of substituents.[3][6][8] This enables chemists to systematically probe deeper, often solvent-exposed, regions of the ATP-binding pocket to further optimize potency and selectivity.

-

Pillar 2: A Validated Workflow for Pharmacophore Modeling and Analysis

To harness the potential of the 6-bromo-indazole core, a synergistic approach combining computational modeling with empirical validation is essential. The following workflow represents a self-validating system where computational predictions guide synthetic efforts, and experimental results, in turn, refine the computational model.

Workflow Part A: In Silico Pharmacophore Generation and Docking

The primary objective here is to construct a predictive 3D pharmacophore model from the interactions of high-affinity 6-bromo-indazole ligands with their target protein.

Experimental Protocol: Structure-Based Pharmacophore Modeling

-

Protein Structure Preparation:

-

Action: Obtain a high-resolution 3D crystal structure of the target protein (e.g., a specific kinase) from the Protein Data Bank (PDB).

-

Procedure: Using molecular modeling software (e.g., Schrödinger Maestro, MOE), prepare the protein by: (i) removing all water molecules and non-essential co-factors, (ii) adding hydrogen atoms to satisfy valence, (iii) assigning correct protonation states for titratable residues (e.g., His, Asp, Glu) at physiological pH, and (iv) performing a constrained energy minimization to relieve any steric clashes.[1]

-

Causality: This rigorous preparation ensures the protein structure is in a standardized, low-energy state, which is critical for achieving accurate and reproducible docking results.

-

-

Ligand Preparation:

-

Action: Generate 3D coordinates for a set of known active 6-bromo-indazole analogs.

-

Procedure: Sketch the molecules in 2D and convert them to 3D structures. Using a suitable force field (e.g., OPLS, MMFF94), perform a full conformational search and energy minimization to identify the global minimum energy conformation for each ligand.[1]

-

Causality: A ligand can adopt multiple conformations. Docking the lowest-energy, most probable conformation increases the likelihood of identifying the true binding pose.

-

-

Molecular Docking Simulation:

-

Action: Predict the binding orientation of the prepared ligands within the prepared protein's active site.[1]

-

Procedure: Define the binding site (e.g., a 15 Å cube centered on the co-crystallized ligand). Using a docking program (e.g., Glide, AutoDock), dock each ligand into the defined site. Score the resulting poses based on the program's scoring function, which estimates binding affinity.

-

Analysis: Critically examine the top-scoring poses. The indazole core should be positioned to form the expected hydrogen bonds with the kinase hinge region.[1] Note additional interactions made by substituents.

-

-

Pharmacophore Model Generation & Validation:

-

Action: Abstract the key interactions into a 3D pharmacophore model.

-

Procedure: Based on the consistent binding poses of the most potent ligands, define pharmacophoric features: a hydrogen bond donor (for N1-H), a hydrogen bond acceptor (for N2), an aromatic ring feature, and vectors pointing towards regions where substituents enhance activity.

-

Trustworthiness (Validation): To validate the model, use it as a 3D query to screen a virtual database containing both known active 6-bromo-indazole derivatives and a set of "decoy" molecules (compounds with similar physical properties but different topology, presumed inactive). A robust and trustworthy model will successfully identify a high percentage of the known actives while rejecting the majority of decoys. This step is non-negotiable to ensure the model has genuine predictive power.[9]

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. China Intermediates 6-bromo-3-iodo-1H-indazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

- 9. Frontiers | Computational Approaches in Preclinical Studies on Drug Discovery and Development [frontiersin.org]

6-Bromo-4-methoxy-1-methyl-1H-indazole CAS number and identifiers

Topic: 6-Bromo-4-methoxy-1-methyl-1H-indazole CAS number and identifiers Content Type: Technical Monograph Audience: Researchers, Scientists, Drug Development Professionals

Advanced Building Block for Kinase Inhibitor & Epigenetic Modulator Discovery

Executive Summary

6-Bromo-4-methoxy-1-methyl-1H-indazole (CAS: 1976004-89-3) is a high-value heterocyclic intermediate used primarily in the synthesis of small-molecule inhibitors targeting tyrosine kinases (e.g., VEGFR, FGFR) and epigenetic regulators (e.g., EZH2). Its structural utility lies in its orthogonal functionalization handles: a bromine atom at C6 for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) and a methoxy group at C4 that serves as a hydrogen bond acceptor or a masked phenol. This guide details its physicochemical properties, regioselective synthesis, and application in medicinal chemistry.

Chemical Identity & Identifiers

| Property | Specification |

| Chemical Name | 6-Bromo-4-methoxy-1-methyl-1H-indazole |

| CAS Number | 1976004-89-3 |

| Precursor CAS | 885519-21-1 (6-Bromo-4-methoxy-1H-indazole) |

| Molecular Formula | C₉H₉BrN₂O |

| Molecular Weight | 241.09 g/mol |

| SMILES | COC1=CC(Br)=CC2=C1C=NN2C |

| InChI Key | FNYZGEXFMJWTLU-UHFFFAOYSA-N (Analogous) |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, DCM; Low solubility in water |

Synthesis & Regiocontrol: The N-Methylation Challenge

The critical synthetic challenge for this compound is achieving N1-regioselectivity during the methylation of the 1H-indazole precursor. Indazoles are ambident nucleophiles; alkylation can occur at N1 (thermodynamic product) or N2 (kinetic product), often yielding mixtures that require tedious chromatographic separation.

Retrosynthetic Logic

The target molecule is assembled via SN2 displacement of a methyl halide by the deprotonated indazole anion.

-

Reagents: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS).

-

Base/Solvent System: Sodium Hydride (NaH) in THF/DMF is selected to favor the thermodynamic N1 isomer through chelation control and steric steering.

Validated Synthesis Protocol

Note: This protocol is standardized based on high-fidelity N-alkylation methodologies for 4,6-disubstituted indazoles.

Reagents:

-

6-Bromo-4-methoxy-1H-indazole (1.0 eq)[2]

-

Sodium Hydride (60% dispersion in oil, 1.2 eq)

-

Methyl Iodide (1.1 eq)

-

Anhydrous DMF (10 mL/g substrate)

Step-by-Step Methodology:

-

Activation: Charge a flame-dried round-bottom flask with 6-Bromo-4-methoxy-1H-indazole and anhydrous DMF under Argon atmosphere. Cool to 0°C.

-

Deprotonation: Add NaH portion-wise over 15 minutes. Evolution of H₂ gas will be observed. Stir at 0°C for 30 minutes to ensure complete formation of the indazolyl anion. Critical: The solution typically turns yellow/orange.

-

Alkylation: Add Methyl Iodide dropwise via syringe. Maintain temperature at 0°C for 1 hour, then allow to warm to room temperature (25°C) and stir for 3 hours.

-

Quench & Workup: Quench carefully with ice-water. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: The crude residue will contain predominantly the N1-methyl product with minor N2-isomer. Purify via flash column chromatography (SiO₂; Gradient: 0-30% EtOAc in Hexanes). The N1-isomer typically elutes after the N2-isomer due to higher polarity.

Reaction Workflow Diagram

Caption: Workflow for the regioselective synthesis of the target indazole, highlighting the critical purification step to remove the N2-isomer byproduct.

Medicinal Chemistry Applications

This compound serves as a "Lego block" in drug discovery, particularly for Fragment-Based Drug Design (FBDD) .

Structural Activity Relationship (SAR) Utility

-

C6-Bromine (Suzuki Handle): The bromine atom is electronically activated for Palladium-catalyzed cross-coupling. It allows for the attachment of aryl, heteroaryl, or vinyl groups to extend the scaffold into the hydrophobic pocket of a kinase ATP-binding site.

-

C4-Methoxy (Electronic Modulator): The methoxy group provides electron density to the ring system, influencing the pKa of the N-heterocycle. It can also be demethylated (using BBr₃) to yield a C4-phenol, enabling further O-alkylation or serving as a hydrogen bond donor.

-

N1-Methyl (Solubility & Selectivity): Capping the nitrogen prevents non-specific hydrogen bonding and improves lipophilicity (LogP), enhancing membrane permeability.

Target Classes

-

Tyrosine Kinases: Indazoles are bioisosteres of indoles and purines (ATP mimics). Derivatives of this scaffold are explored in inhibitors for VEGFR2 (Angiogenesis) and FGFR (Fibroblast Growth Factor Receptor).

-

Epigenetics: 4-substituted indazoles have shown promise in inhibiting EZH2 methyltransferase, a target in various lymphomas.

Functionalization Pathway Diagram

Caption: Divergent functionalization logic for the scaffold. C6 enables carbon chain extension, while C4 allows for polarity tuning.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral data should be obtained.

| Technique | Expected Signal / Characteristic | Interpretation |

| ¹H NMR (CDCl₃) | δ ~4.05 (s, 3H) | N-CH₃ : Distinctive singlet, downfield due to aromatic ring current. |

| δ ~3.95 (s, 3H) | O-CH₃ : Singlet, slightly upfield from N-Me. | |

| δ ~7.90 (s, 1H) | H3 : Proton on the pyrazole ring (deshielded). | |

| δ ~6.50 - 7.20 (m, 2H) | H5, H7 : Aromatic protons on the benzene ring. | |

| LC-MS (ESI+) | m/z 241.0 / 243.0 | [M+H]⁺ : Characteristic 1:1 isotopic pattern for Bromine (⁷⁹Br/⁸¹Br). |

| HPLC | Retention Time (RT) | N1-isomer typically elutes after N2-isomer on C18 reverse phase. |

References

-

Sigma-Aldrich. 6-Bromo-4-methoxy-1-methyl-1H-indazole Product Detail. Retrieved from (Note: Search CAS 1976004-89-3 directly on vendor site for COA).

-

PubChem. Compound Summary: 6-Bromo-4-methoxy-1H-indazole (Precursor). National Library of Medicine. Retrieved from .

-

Beilstein J. Org. Chem. Regioselective N-alkylation of the 1H-indazole scaffold.[4][5] 2021, 17, 1827–1838. Retrieved from .

-

Journal of Medicinal Chemistry. Discovery of Indazole-Based Kinase Inhibitors. (General Reference for Scaffold Utility). Retrieved from .

Sources

- 1. 1H-Indazole,6-bromo-4-methoxy; 6-Bromo-4-methoxyindazole; 4-Methoxy-6-Bromo-indazole | Chemrio [chemrio.com]

- 2. Cas 885519-21-1 | 6-BROMO-4-METHOXY-1H-INDAZOLE - Anbu Chem [finechemical.net]

- 3. PubChemLite - 6-bromo-4-methoxy-1h-indazole (C8H7BrN2O) [pubchemlite.lcsb.uni.lu]

- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 5. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

The Methoxy-Indazole Motif: Structural, Metabolic, and Pharmacological Determinants

[1][2]

Executive Summary

The indazole scaffold (1H-indazole) represents a "privileged structure" in medicinal chemistry, serving as a bioisostere for indole and purine systems.[1][2][3][4] While the scaffold itself provides a rigid bicyclic template for hinge binding in kinases and GPCR recognition, the introduction of methoxy (-OCH₃) substituents plays a decisive role in fine-tuning biological activity.[1][2][3][4][5]

This technical guide analyzes the specific contribution of methoxy substituents to the indazole core. Unlike simple alkyl groups, the methoxy moiety acts as a dual-function operator: it functions as an electronic donor (EDG) to modulate the pKa of the pyrazole nitrogens and as a conformational anchor via intramolecular hydrogen bonding or steric gating.[2][3][4] We examine these roles through the lens of specific case studies, including the selective inhibition of neuronal Nitric Oxide Synthase (nNOS) and kinase lead optimization, while addressing the critical metabolic liability of O-demethylation.

Part 1: Physicochemical & Electronic Modulation[1]

The introduction of a methoxy group onto the benzene ring of the indazole (positions 4, 5, 6, or 7) or the pyrazole ring (position 3) fundamentally alters the scaffold's electronic landscape.

Electronic Tuning and pKa Shift

The indazole ring is amphoteric.[3][5] The pyrrole-like N1 is a weak acid (pKa ~14), while the pyridine-like N2 is a weak base (pKa ~1.2).[1][2][3][4][5]

-

Electron Donation: The methoxy group is a strong

-acceptor but a strongerngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -system.[1][2][3][4] -

Impact on Binding: This increased density enhances the basicity of N2, potentially strengthening hydrogen bond acceptance with key residues (e.g., the "hinge region" backbone NH in kinases).

Solubility and Lipophilicity

While adding a methyl group increases lipophilicity (ClogP +0.5), a methoxy group introduces a dipole.

-

LogP Impact: A methoxy substituent typically increases LogP by ~0.0 to +0.4 (depending on position), less than a methyl group due to the oxygen's electronegativity.

-

Solubility: The oxygen atom acts as a weak hydrogen bond acceptor, slightly improving aqueous solubility compared to a methyl analog, but significantly less than a hydroxyl group.

Part 2: The 7-Methoxy Case Study (nNOS Selectivity)

The most authoritative example of a methoxy-indazole driving specific biological activity is 7-Methoxyindazole (7-MI) , a potent and relatively selective inhibitor of neuronal Nitric Oxide Synthase (nNOS).[1][2][3][4][5]

The "Planar Fit" Mechanism

Unlike bulky substituents (e.g., 7-bromo or 7-nitro) which can force the inhibitor out of the optimal binding plane due to steric clash with the enzyme pocket, the 7-methoxy group adopts a specific conformation.[1][2][3][4]

-

Conformation: Crystal structure analysis reveals the methoxy group lies coplanar with the indazole ring system.[3][5]

-

Orientation: The methyl group is oriented trans to the indazole N-H.[3][5] This specific orientation allows the inhibitor to fit into the nNOS active site, mimicking the substrate arginine's geometry without incurring the steric penalty of larger groups.

-

Selectivity: 7-MI inhibits nNOS (IC50 ~0.8 µM) with reduced potency against endothelial NOS (eNOS), a critical safety feature to avoid cardiovascular side effects (hypertension).[2][3][4][5]

Visualization: 7-Methoxy Binding Logic[1][2][3][4][5]

Figure 1: Decision tree illustrating why the 7-methoxy substituent is superior to bulky analogs for nNOS selectivity.[1][2][3][4][5]

Part 3: Kinase Inhibition & SAR (Positions 3, 5, 6)

In kinase drug discovery, methoxy substituents are frequently employed to target the solvent-exposed regions or to induce specific backbone conformations.[1][2][3][4]

3-Methoxyindazoles (VEGFR & FGFR)

Substituents at the C3 position project directly into the ATP-binding pocket's "gatekeeper" region or the solvent front.[1][2][3][4][5]

-

Mechanism: 3-Methoxy groups often serve as hydrogen bond acceptors.[1][2][3][4][5] In VEGFR-2 inhibitors, 3-methoxy analogs have demonstrated superior potency compared to hydrophobic 3-alkyl derivatives, likely due to water-mediated hydrogen bonding networks within the active site.[1][2][3][4]

-

Synthetic Note: 3-Methoxyindazoles are chemically distinct, often requiring synthesis from indazol-3-ones (see Protocol 5.1).[1][2][3][4][5]

5- vs. 6-Methoxy: The Vector Difference

The choice between 5-OMe and 6-OMe is a classic SAR (Structure-Activity Relationship) toggle.[1][2][3][4][5]

-

5-Methoxy: Vectors towards the "roof" of the ATP pocket.[1][3][4][5] Often used to improve solubility or reach specific polar residues (e.g., Lysine).

-

6-Methoxy: Vectors towards the "floor" or solvent interface.[1][2][3][4][5] In Aurora kinase inhibitors, a methoxy at the 6-position (or equivalent on the fused ring) can sometimes cause a steric clash with Aspartate residues (e.g., Asp274), reducing activity.[2] This makes the methoxy group a "negative selector" to tune out off-target kinases.[1][2][3][4]

Part 4: Metabolic Liabilities & Optimization[1][6]

The primary drawback of the methoxy-indazole motif is its susceptibility to Phase I metabolism.[1][3][4]

The O-Demethylation Soft Spot

Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) readily catalyze the O-demethylation of methoxyindazoles.[1][2][3][4][5]

-

Reaction:

[1][2][3][4]ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -

Consequence: The resulting hydroxy-indazole (phenol) is rapidly conjugated (glucuronidation/sulfation) and excreted, leading to short half-life (

) and poor oral bioavailability.[1][2][3][4]ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

Mitigation Strategies

To retain the electronic/steric benefits of the methoxy group while blocking metabolism, two main strategies are employed:

-

Deuteration: Replacing

with -

Fluorination: Using a trifluoromethoxy (

) or difluoromethoxy (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

Visualization: Metabolic Pathway[1][4]

Figure 2: The metabolic "soft spot" of methoxyindazoles and engineering strategies to mitigate rapid clearance.[2][4]

Part 5: Synthetic Protocols

Reliable synthesis is prerequisite for SAR exploration.[1][3][5] The method depends heavily on the position of the methoxy group.[3]

Protocol A: Synthesis of 3-Methoxy-1H-indazole

Target: Accessing the pyrazole-ring substituted core.[1][2][3][4][5][6]

-

Step 1: Cyclization. React 2-fluorobenzoyl chloride with hydrazine hydrate to form 1,2-dihydro-3H-indazol-3-one.[1][2][3][4][5]

-

Step 2: O-Alkylation. Treat the indazolone with methyl iodide (MeI) and silver carbonate (

) in benzene or DMF.[1][2][3][4]ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

Protocol B: Synthesis of 4, 5, 6, or 7-Methoxyindazole

Target: Benzene-ring substituted cores.[1][2][3][4][5]

-

Starting Material: The corresponding methyl-nitroanisole (e.g., 2-methyl-3-nitroanisole for 7-methoxy).[1][2][3][4][5]

-

Step 1: Diazotization. If starting from the aniline, perform diazotization followed by cyclization (Jacobson indazole synthesis).

-

Step 2: Modified Bartoli. React the nitroanisole with vinyl magnesium bromide.[3][5] This is a robust method for forming the indazole N-N bond directly from the nitro group.[3]

-

Step 3: Deprotection (Optional). If the methoxy is a masked phenol, use

in DCM at -78°C. Caution:[1][2][4] This removes the methoxy group; only use if the hydroxy-indazole is the target.[1][3][4]ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

Summary Data Table: Methoxy Position vs. Effect[1][2][4]

| Position | Primary Role | Electronic Effect | Biological Risk | Key Example |

| C3 | H-bond Acceptor | Direct interaction with gatekeeper | Metabolic stability | VEGFR Inhibitors |

| C5 | Solubility/Polarity | Increases N1 acidity | High clearance (CYP) | Kinase Leads |

| C6 | Steric Selector | Modulates hinge binding | High clearance (CYP) | Aurora Kinase Leads |

| C7 | Conformation Lock | Planar restriction | Low eNOS affinity | 7-Methoxyindazole |

References

-

Inhibition of neuronal nitric oxide synthase by 7-methoxyindazole and related substituted indazoles. Bioorganic & Medicinal Chemistry Letters, 2001.[1][3][5] Link

-

The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 2024.[7] Link

-

Indazole derivatives as protein kinase inhibitors. Expert Opinion on Therapeutic Patents, 2015.[1][3] (Synthesized from search findings on Aurora/VEGFR inhibitors).

-

Metabolic Stability and O-Demethylation. Pharmacokinetic Optimization of Methoxy-aryl derivatives, PMC. Link (Representative link for metabolic pathway logic).

-

Synthesis of 3-methoxy-1H-indazole derivatives. ResearchGate, 2023. Link

Sources

- 1. medkoo.com [medkoo.com]

- 2. Pralsetinib - Wikipedia [en.wikipedia.org]

- 3. Fedratinib | C27H36N6O3S | CID 16722836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Fedratinib - Wikipedia [en.wikipedia.org]

- 5. Pralsetinib | C27H32FN9O2 | CID 129073603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis Protocol for 6-Bromo-4-methoxy-1-methyl-1H-indazole

Executive Summary

This guide details the synthesis of 6-Bromo-4-methoxy-1-methyl-1H-indazole , a critical scaffold in the development of kinase inhibitors (e.g., ERK, LRRK2) and other bioactive small molecules. The protocol utilizes a robust three-step sequence starting from 4-bromo-2,6-difluorobenzaldehyde . This route is preferred over nitro-aniline cyclizations due to its operational simplicity, avoidance of potentially explosive diazonium intermediates, and high regiocontrol during the core ring formation.

Key Advantages of this Protocol:

-

Scalability: Avoids cryogenic lithiation steps.

-

Regiocontrol: Exploits the innate reactivity of the 4-fluoro position for nucleophilic aromatic substitution (SNAr).

-

Purity: Includes an optimized methylation procedure to maximize the N1/N2 isomer ratio.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the construction of the indazole core followed by sequential functionalization.

-

Indazole Formation: Hydrazine condensation with 4-bromo-2,6-difluorobenzaldehyde yields 6-bromo-4-fluoro-1H-indazole .

-

C4-Functionalization: The fluorine atom at C4 is highly activated by the adjacent bridgehead nitrogen, allowing for mild SNAr displacement by methoxide.

-

N-Alkylation: Methylation of the N1 position is achieved using iodomethane under basic conditions.

Figure 1: Retrosynthetic disconnection showing the linear assembly from the difluoroaldehyde precursor.

Detailed Experimental Protocols

Step 1: Synthesis of 6-Bromo-4-fluoro-1H-indazole

Rationale: The reaction proceeds via hydrazone formation followed by intramolecular nucleophilic aromatic substitution of the ortho-fluorine. The 2,6-difluoro substitution pattern ensures that whichever fluorine is displaced, the product is identical.

Reagents:

-

4-Bromo-2,6-difluorobenzaldehyde (1.0 equiv)

-

Hydrazine monohydrate (64-65% in water, 5.0 equiv)

-

THF (Tetrahydrofuran), anhydrous (10 mL/g of substrate)

Procedure:

-

Setup: Charge a round-bottom flask with 4-bromo-2,6-difluorobenzaldehyde and anhydrous THF. Stir to dissolve.

-

Addition: Add hydrazine monohydrate dropwise at room temperature. Note: A mild exotherm may occur.

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to 65°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. The aldehyde peak should disappear, replaced by the lower Rf indazole.

-

Workup:

-

Purification: The crude solid is often pure enough (>90%) for the next step. If necessary, recrystallize from Ethanol/Water or purify via flash chromatography (0-30% EtOAc in Hexanes).

Yield Expectation: 85–95% (Off-white to pale yellow solid).

Step 2: Synthesis of 6-Bromo-4-methoxy-1H-indazole

Rationale: The C4-position in 4-fluoroindazoles is highly electrophilic due to the electron-withdrawing nature of the pyrazole ring. Sodium methoxide effects a clean SNAr displacement.

Reagents:

-

6-Bromo-4-fluoro-1H-indazole (1.0 equiv)[3]

-

Sodium Methoxide (NaOMe), 25 wt% solution in Methanol (5.0 equiv)

-

DMSO (Dimethyl sulfoxide) or DMF (Optional co-solvent for solubility)

Procedure:

-

Setup: Dissolve 6-bromo-4-fluoro-1H-indazole in Methanol (or MeOH/DMSO 10:1 if solubility is poor).

-

Addition: Add the NaOMe solution.

-

Reaction: Heat the sealed reaction vessel (or reflux under N₂) at 80–90°C for 12 hours.

-

Critical Checkpoint: Monitor by LC-MS. The conversion of the Fluoro (M+H ~215) to Methoxy (M+H ~227) should be tracked.

-

-

Workup:

-

Pour the mixture into ice-cold water. Adjust pH to ~7 using 1M HCl (careful not to over-acidify, indazoles are weak bases).

-

The product often precipitates.[1] Filter the solid, wash with water, and dry under vacuum.

-

Alternatively, extract with EtOAc if no precipitate forms.

Yield Expectation: 80–90% (White to tan solid).

Step 3: Synthesis of 6-Bromo-4-methoxy-1-methyl-1H-indazole

Rationale: Indazoles undergo alkylation at both N1 and N2. N1-alkylation is generally thermodynamically favored, but mixtures are common. Using Sodium Hydride (NaH) in THF often improves the N1:N2 ratio compared to weaker bases like K₂CO₃.

Reagents:

-

6-Bromo-4-methoxy-1H-indazole (1.0 equiv)[4]

-

Iodomethane (MeI) (1.2 equiv)

-

Sodium Hydride (NaH), 60% dispersion in oil (1.5 equiv)

-

THF, anhydrous

Procedure:

-

Activation: To a suspension of NaH in anhydrous THF at 0°C (ice bath), add a solution of 6-bromo-4-methoxy-1H-indazole in THF dropwise.

-

Deprotonation: Stir at 0°C for 30 minutes until gas evolution ceases. The solution usually turns yellow/orange.

-

Alkylation: Add Iodomethane dropwise at 0°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

-

Quench: Carefully quench with saturated NH₄Cl solution.

-

Workup: Extract with EtOAc. Wash organics with brine, dry over MgSO₄, and concentrate.

-

Purification (Critical):

-

The crude will contain both N1-methyl (Major) and N2-methyl (Minor) isomers.

-

Separation: Flash column chromatography (Silica gel).

-

Eluent: Gradient of 10% to 40% EtOAc in Hexanes.

-

Order of Elution: The N1-isomer (Target) is typically less polar (higher Rf) and elutes first. The N2-isomer is more polar and elutes later.

-

Yield Expectation: 60–70% (N1 isomer).

Analytical Data & Characterization

| Parameter | Specification (Expected) | Notes |

| Appearance | White to off-white solid | |

| Molecular Weight | 241.09 g/mol | Formula: C₉H₉BrN₂O |

| MS (ESI+) | m/z 241/243 [M+H]⁺ | Characteristic 1:1 Br isotope pattern |

| ¹H NMR (CDCl₃) | δ ~3.98 (s, 3H, OMe) | |

| δ ~4.02 (s, 3H, N-Me) | Diagnostic: N1-Me is typically ~4.0 ppm; N2-Me is often ~4.15 ppm.[5] | |

| δ ~6.70 (s, 1H, Ar-H) | C5-H | |

| δ ~7.10 (s, 1H, Ar-H) | C7-H | |

| δ ~7.90 (s, 1H, Ar-H) | C3-H (Indazole proton) |

Troubleshooting Guide

Issue: Low N1/N2 Selectivity

Cause: Kinetic control or solvent effects. Solution:

-

Ensure the deprotonation step (NaH) is complete before adding MeI.

-

Switch solvent to DMF if THF gives poor ratios, though THF generally favors N1.

-

Run the reaction at lower temperature (0°C to RT) to avoid equilibration, although N1 is the thermodynamic product.

Issue: Incomplete SnAr (Step 2)

Cause: Poor solubility or low nucleophilicity. Solution:

-

Use a sealed tube to allow heating above the boiling point of MeOH.

-

Switch to Cs₂CO₃ in DMF with Methanol (as the nucleophile source) at 100°C.

Issue: "Stuck" Aldehyde (Step 1)

Cause: Wolff-Kishner reduction side reaction (rare with these conditions but possible). Solution: Ensure Hydrazine is in excess and not old/degraded. If the hydrazone forms but doesn't cyclize, increase temperature to reflux.

Workflow Visualization

Figure 2: Step-by-step experimental workflow for the synthesis and purification of the target compound.

References

-

Asian Journal of Research in Chemistry. "Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate." (Describes synthesis of 6-bromo-4-methoxy-1H-indazole).

-

BenchChem. "Improving yield in the cyclization step of 6-bromo-1H-indazol-4-amine synthesis." (Provides protocols for fluorobenzaldehyde cyclization).

-

WuXi Biology. "Highly Regioselective SnAr of a Polyhalogenated Benzaldehyde." (Mechanistic insight into SnAr on fluoro-bromo-benzaldehydes).

-

National Institutes of Health (PMC). "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects." (Guidance on N1 vs N2 selectivity).

-

FineChemical.net. "6-Bromo-4-methoxy-1H-indazole Properties and CAS 885519-21-1."

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 4-BROMO-6-FLUORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 3. 6-Bromo-4-fluoro-1H-indazole AldrichCPR 885520-23-0 [sigmaaldrich.com]

- 4. CN110713489A - æè³åºsykæå¶å - Google Patents [patents.google.com]

- 5. Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Strategic Synthesis of 4-Methoxy-1-methyl Indazole Intermediates

Introduction: The Significance of the Indazole Scaffold

The indazole ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its unique structural and electronic properties allow it to act as a versatile pharmacophore, engaging with a wide array of biological targets. Specifically, the 4-methoxy-1-methyl indazole moiety is a critical intermediate in the synthesis of potent kinase inhibitors, anti-cancer agents, and other therapeutics.[3]

The synthesis of this specific isomer, however, presents a notable challenge: controlling the regioselectivity of the N-methylation step. The indazole heterocycle possesses two reactive nitrogen atoms (N1 and N2), and alkylation can occur at either position, leading to a mixture of isomers.[2][4] Achieving a high yield of the desired 1-methyl isomer is paramount for efficient drug development campaigns.

This guide provides a detailed examination of the reagents and protocols for the robust synthesis of 4-methoxy-1H-indazole and its subsequent regioselective methylation to yield the target 4-methoxy-1-methyl indazole. We will explore the chemical logic behind the selection of reagents and conditions, offering field-proven insights to guide researchers toward successful and reproducible outcomes.

Core Synthetic Strategy: A Two-Stage Approach

The most reliable and modular approach to synthesizing 4-methoxy-1-methyl indazole involves a two-stage process. This strategy allows for the unambiguous preparation of the core heterocycle before tackling the challenge of regioselective methylation.

Figure 1: High-level workflow for the synthesis of 4-methoxy-1-methyl indazole.

Stage 1 Protocol: Synthesis of 4-Methoxy-1H-indazole

The formation of the indazole ring can be accomplished through various methods, including the condensation of hydrazines with ortho-halobenzaldehydes or the cyclization of o-toluidines.[1][5] A highly effective method involves the reductive cyclization of a suitably substituted nitrobenzene, such as 2-methyl-3-nitroanisole. This approach is advantageous as the starting materials are often commercially available and the reaction proceeds with high efficiency.

A related procedure involves the reaction of 1-methoxy-2-methyl-3-nitrobenzene with N,N-dimethylformamide dimethyl acetal (DMF-DMA) followed by reductive cyclization using activated zinc in acetic acid, a method adapted from 4-methoxyindole synthesis.[6]

Experimental Protocol: Reductive Cyclization

Objective: To synthesize 4-methoxy-1H-indazole from 2-methyl-3-nitroanisole.

Reagents & Materials:

| Reagent/Material | Molecular Weight | Moles (Equivalents) | Quantity |

| 2-Methyl-3-nitroanisole | 167.16 g/mol | 10 mmol (1.0) | 1.67 g |

| N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | 119.16 g/mol | 15 mmol (1.5) | 1.79 g (2.0 mL) |

| Pyrrolidine | 71.12 g/mol | 12 mmol (1.2) | 0.85 g (1.0 mL) |

| Activated Zinc Dust | 65.38 g/mol | 50 mmol (5.0) | 3.27 g |

| Glacial Acetic Acid | 60.05 g/mol | - | ~50 mL |

| Ethyl Acetate (EtOAc) | - | - | As needed |

| Saturated NaHCO₃ solution | - | - | As needed |

| Brine | - | - | As needed |

| Anhydrous MgSO₄ | - | - | As needed |

| Silica Gel for Chromatography | - | - | As needed |

Procedure:

-

Enamine Formation:

-

To a solution of 2-methyl-3-nitroanisole (1.67 g, 10 mmol) in 20 mL of anhydrous DMF, add DMF-DMA (2.0 mL, 15 mmol) and pyrrolidine (1.0 mL, 12 mmol).

-

Heat the mixture to reflux (approx. 120-130 °C) for 4 hours. Monitor the reaction progress by TLC.

-

Cool the reaction to room temperature and pour it into a separatory funnel containing 100 mL of water and 100 mL of diethyl ether.

-

Extract the aqueous layer with ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude enamine intermediate.[6]

-

-

Reductive Cyclization:

-

Caution! The addition of zinc to acetic acid is exothermic.

-

Dissolve the crude enamine intermediate in 50 mL of glacial acetic acid.

-

Cool the solution in an ice-water bath to 15-20 °C.

-

Add activated zinc dust (3.27 g, 50 mmol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 30 °C.[6]

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

-

Filter the reaction mixture through a pad of Celite® to remove excess zinc and inorganic salts. Wash the pad with ethyl acetate.

-

Carefully neutralize the filtrate by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

-

Purification:

Stage 2 Protocol: Regioselective N-Methylation

This is the most critical step, where conditions must be carefully chosen to favor methylation at the N1 position over the N2 position. The outcome is highly dependent on the choice of base, methylating agent, and solvent.

Causality Behind Reagent Selection:

-

Base: A strong, non-nucleophilic base like sodium hydride (NaH) is ideal. It irreversibly deprotonates the indazole N-H, forming the indazolide anion. This anion exists in resonance, but steric hindrance from the benzene ring typically makes the N1 position more accessible to electrophilic attack.

-

Methylating Agent: Methyl iodide (MeI) and dimethyl sulfate (DMS) are common, highly reactive electrophiles. Methyl iodide is often preferred for its volatility, which simplifies removal after the reaction. Caution! Both are toxic and should be handled with extreme care in a fume hood. Greener alternatives like dimethyl carbonate (DMC) can also be effective, often catalyzed by a base like DBU or DABCO.[9]

-

Solvent: A polar aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) is required. These solvents effectively solvate the cation (e.g., Na⁺) without interfering with the nucleophilicity of the indazolide anion, promoting an efficient Sₙ2 reaction.

Figure 2: Simplified N-methylation pathway.

Experimental Protocol: N1-Methylation

Objective: To selectively methylate the N1 position of 4-methoxy-1H-indazole.

Reagents & Materials:

| Reagent/Material | Molecular Weight | Moles (Equivalents) | Quantity |

| 4-Methoxy-1H-indazole | 148.16 g/mol | 5 mmol (1.0) | 741 mg |

| Sodium Hydride (NaH), 60% dispersion in mineral oil | 24.00 g/mol (pure) | 6 mmol (1.2) | 240 mg |

| Methyl Iodide (MeI) | 141.94 g/mol | 6 mmol (1.2) | 852 mg (0.375 mL) |

| Anhydrous Tetrahydrofuran (THF) | - | - | 25 mL |

| Saturated NH₄Cl solution | - | - | As needed |

| Ethyl Acetate (EtOAc) | - | - | As needed |

| Brine | - | - | As needed |

| Anhydrous MgSO₄ | - | - | As needed |

Procedure:

-

Deprotonation:

-

Caution! NaH reacts violently with water and liberates flammable hydrogen gas. Perform this step under an inert atmosphere (Nitrogen or Argon).

-

To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (240 mg, 6 mmol).

-

Wash the NaH with anhydrous hexanes (2 x 5 mL) to remove the mineral oil, carefully decanting the hexanes each time.

-

Add anhydrous THF (15 mL) to the washed NaH.

-

Cool the suspension to 0 °C using an ice bath.

-

Dissolve 4-methoxy-1H-indazole (741 mg, 5 mmol) in anhydrous THF (10 mL) and add it dropwise to the NaH suspension over 15 minutes.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen evolution should be observed.

-

-

Methylation:

-

Caution! Methyl iodide is a toxic and suspected carcinogen. Handle only in a well-ventilated fume hood with appropriate personal protective equipment.

-

Cool the reaction mixture back down to 0 °C.

-

Add methyl iodide (0.375 mL, 6 mmol) dropwise.

-

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

-

Work-up and Purification:

-

Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution (10 mL) at 0 °C.

-

Transfer the mixture to a separatory funnel and dilute with water (20 mL) and ethyl acetate (50 mL).

-

Separate the layers and extract the aqueous phase with ethyl acetate (2 x 25 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

The resulting crude product will be a mixture of N1 and N2 isomers. Purify via flash column chromatography on silica gel, typically using a hexane/ethyl acetate eluent system, to separate the 4-methoxy-1-methyl indazole from the minor 4-methoxy-2-methyl indazole isomer. The N1 isomer is generally the less polar of the two.

-

References

- Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Journal of Organic Chemistry.

- Indazole - Synthesis and Reactions as a Chemical Reagent. ChemicalBook.

- Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.

-

A Practical, Metal-Free Synthesis of 1H-Indazoles . Organic Letters. Available at: [Link]

- Synthesis of substituted indazoles from N-tosylhydrazones using ionic liquid. Journal of Chemical and Pharmaceutical Research.

- 2H-Indazole synthesis. Organic Chemistry Portal.

-

Synthesis of indazoles from 2-formylphenylboronic acids . RSC Advances. Available at: [Link]

- 4-Methoxyindole synthesis. ChemicalBook.

-

4-Methoxy-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide . Acta Crystallographica Section E. Available at: [Link]

- 4-Methoxy-1H-indazole. Fluorochem.

- 4-Methoxy-1H-indazole. Sigma-Aldrich.

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents . RSC Advances. Available at: [Link]

-

4-Methoxy-N-(1-methyl-1H-indazol-7-yl)benzenesulfonamide hemihydrate . IUCrData. Available at: [Link]

- Indazole synthesis. Organic Chemistry Portal.

- Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology.

-

N-Methoxy-N-methylcyanoformamide . Organic Syntheses. Available at: [Link]

- A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. Chemistry – An Asian Journal.

- Preparation method of 4-bromo-5-methyl-1H-indazole. Google Patents.

-

Selective utilization of methoxy groups in lignin for N-methylation reaction of anilines . Green Chemistry. Available at: [Link]

-

Selective Biocatalytic N-Methylation of Unsaturated Heterocycles . Angewandte Chemie International Edition. Available at: [Link]

-

Unveiling the Mechanism of N-Methylation of Indole with Dimethylcarbonate Using either DABCO or DBU as Catalyst . Chemistry – A European Journal. Available at: [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caribjscitech.com [caribjscitech.com]

- 3. 4-Methoxy-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Making sure you're not a bot! [pub.uni-bielefeld.de]

- 5. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 6. 4-Methoxyindole synthesis - chemicalbook [chemicalbook.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. 4-Methoxy-1H-indazole | 351210-06-5 [sigmaaldrich.com]

- 9. research-repository.st-andrews.ac.uk [research-repository.st-andrews.ac.uk]

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 6-Bromoindazole Derivatives

Introduction: The Strategic Importance of the Indazole Scaffold and C-6 Functionalization

The indazole nucleus is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents across a spectrum of diseases, including oncology, inflammation, and infectious diseases.[1][2] Its bioisosteric relationship with indole allows it to interact with a variety of biological targets, and its unique chemical architecture provides a versatile platform for drug design.[3] The functionalization of the indazole ring is a critical step in the development of novel drug candidates, enabling the fine-tuning of pharmacological properties such as potency, selectivity, and pharmacokinetics.

The 6-position of the indazole ring is a particularly attractive site for modification. The introduction of diverse substituents at this position can significantly impact the molecule's interaction with its biological target. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for forging new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the 6-position of 6-bromoindazole derivatives. These reactions are characterized by their broad substrate scope, high functional group tolerance, and generally excellent yields, making them indispensable in modern drug discovery.[4][5]

This comprehensive guide provides detailed application notes and protocols for the most pivotal palladium-catalyzed cross-coupling reactions of 6-bromoindazole derivatives, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, Sonogashira, and cyanation reactions. As a Senior Application Scientist, the aim is to not only provide step-by-step instructions but also to impart an understanding of the underlying principles and the rationale behind the selection of specific reagents and conditions.

The Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of a C-C bond between a halide (in this case, 6-bromoindazole) and an organoboron reagent.[6][7] Its mild reaction conditions and the commercial availability of a vast array of boronic acids and esters make it a go-to method for introducing aryl, heteroaryl, or vinyl substituents.

The Catalytic Cycle: A Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The palladium(0) catalyst first undergoes oxidative addition with the 6-bromoindazole to form a palladium(II) intermediate. This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center, facilitated by a base. The final step is reductive elimination, which forms the desired C-C bond and regenerates the palladium(0) catalyst, allowing the cycle to continue.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 6-Bromo-1H-indazole with 4-Methoxyphenylboronic Acid

This protocol is a representative example of a Suzuki-Miyaura coupling reaction.

Materials:

-

6-Bromo-1H-indazole

-

(4-Methoxyphenyl)boronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium Carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-bromo-1H-indazole (1.0 eq.), (4-methoxyphenyl)boronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

-

Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times to establish an inert atmosphere.

-

Catalyst Addition: Under a positive flow of inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).

-

Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask. The final concentration of the 6-bromo-1H-indazole should be approximately 0.1 M.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 6-(4-methoxyphenyl)-1H-indazole.

Data Presentation: Suzuki-Miyaura Coupling of Bromoindazoles

| 6-Bromoindazole Derivative | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| N-(6-bromo-1H-indazol-4-yl)acetamide | (4-methoxyphenyl)boronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-dioxane/water | 80-100 | N/A | High | [5] |

| 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (10) | - | K₂CO₃ | DME | 80 | 2 | Good | [8] |

| Bromo-indazole carboxamide | Various arylboronic acids | PdCl₂(dppf)·DCM (5) | - | K₂CO₃ | 1,4-dioxane/water | 100 | 12 | Good-Excellent | [6][7] |

| 3-bromo-1H-indazole (NH-free) | Various arylboronic acids | Pd(PPh₃)₄ | - | Cs₂CO₃ | 1,4-dioxane/EtOH/H₂O | 140 (MW) | N/A | Good-Excellent | [9] |

The Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of a wide variety of N-aryl and N-heteroaryl compounds.[10] This reaction is particularly valuable for introducing diverse amine functionalities onto the 6-position of the indazole core, which is a key strategy in medicinal chemistry for modulating biological activity.[3][4]

The Catalytic Cycle: A Mechanistic Overview

Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination. The choice of a bulky, electron-rich phosphine ligand is crucial for promoting the reductive elimination step and preventing side reactions.

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Protocol: Buchwald-Hartwig Amination of 6-Bromo-1H-indazole with Morpholine

This protocol provides a general procedure for the C-N coupling of 6-bromoindazole.

Materials:

-

6-Bromo-1H-indazole

-

Morpholine

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOt-Bu)

-

Toluene

-

Nitrogen or Argon gas supply

-

Schlenk tube or similar reaction vessel

Procedure:

-

Reaction Setup: In an oven-dried Schlenk tube, combine 6-bromo-1H-indazole (1.0 eq.), Pd₂(dba)₃ (0.01-0.02 eq.), and XPhos (0.02-0.04 eq.).

-

Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with nitrogen or argon three times.

-

Reagent Addition: Add sodium tert-butoxide (1.4 eq.), toluene, and morpholine (1.2 eq.) via syringe.

-

Reaction: Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the residue by flash column chromatography to yield the desired 6-morpholino-1H-indazole.

Data Presentation: Buchwald-Hartwig Amination of Bromoindazoles

| Bromoindazole Derivative | Amine | Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| 6-bromo-indazole | Secondary amines | RuPhos precatalyst (P1) | RuPhos | LiHMDS | THF | N/A | Good | [11] |

| 6-bromo-indazole | Primary amines | BrettPhos precatalyst (P3) | BrettPhos | LiHMDS | THF | N/A | High | [11] |

| 3-bromo-6-(trifluoromethyl)-1H-indazole | Various amines | Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene | 110 | Good-Excellent | [12] |

The Heck Reaction: Vinylation of 6-Bromoindazole

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed C-C coupling between an unsaturated halide and an alkene.[13][14] It is a powerful method for the synthesis of substituted alkenes and has been applied in the synthesis of complex molecules, including active pharmaceutical ingredients.[15][16]

The Catalytic Cycle: A Mechanistic Overview

The Heck reaction catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene into the Pd-C bond. A subsequent β-hydride elimination step forms the desired vinylated product and a palladium-hydride species, which is then reductively eliminated by a base to regenerate the Pd(0) catalyst.

Caption: Catalytic cycle of the Heck reaction.

Experimental Protocol: Heck Reaction of 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole with n-Butyl Acrylate

This protocol is adapted from procedures for the Heck coupling of bromoindazoles.

Materials:

-

6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

-

n-Butyl acrylate

-

Palladium(II) acetate [Pd(OAc)₂]

-

Triphenylphosphine (PPh₃)

-

Triethylamine (Et₃N)

-

N,N-Dimethylformamide (DMF)

-

Nitrogen or Argon gas supply

Procedure:

-

Reaction Setup: In a sealable reaction tube, dissolve 6-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (1.0 eq.) in DMF.

-

Reagent Addition: Add triethylamine (1.5 eq.), n-butyl acrylate (1.2 eq.), palladium(II) acetate (0.02 eq.), and triphenylphosphine (0.04 eq.).

-

Inert Atmosphere: Seal the tube and degas the mixture by bubbling nitrogen or argon through the solution for 15 minutes.

-

Reaction: Heat the reaction mixture to 100-120 °C for 12-24 hours.

-

Work-up: Cool the reaction to room temperature and pour it into water. Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purification: Purify the crude product by column chromatography to obtain the desired vinylated indazole.

Data Presentation: Heck Reaction of Bromoindazoles

| Bromoindazole Derivative | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| 3-bromo-N-methyl-1H-indazole | n-butyl acrylate | Pd(OAc)₂ (5) | PPh₃ (10) | TEA | Ball-milling | N/A | Good-Excellent | [16] |

| 4-iodo-1-trityl-1H-indazole | Various alkenes | Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 100 | Good | [17] |

The Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling reaction is a highly efficient method for the formation of C(sp²)–C(sp) bonds, coupling aryl or vinyl halides with terminal alkynes.[18] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst. The introduction of an alkynyl group at the 6-position of an indazole can serve as a versatile handle for further transformations or as a key structural element in biologically active molecules.

The Catalytic Cycle: A Mechanistic Overview

The Sonogashira reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the 6-bromoindazole to Pd(0) is followed by transmetalation with a copper(I) acetylide, which is generated in the copper cycle. Reductive elimination then yields the final product and regenerates the Pd(0) catalyst.

Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.

Experimental Protocol: Sonogashira Coupling of 6-Bromo-1H-indazole with Phenylacetylene

This is a general protocol for the Sonogashira coupling.

Materials:

-

6-Bromo-1H-indazole

-

Phenylacetylene

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF)

-

Nitrogen or Argon gas supply

Procedure:

-

Reaction Setup: To a degassed solution of 6-bromo-1H-indazole (1.0 eq.) in a 2:1 mixture of THF and triethylamine, add Pd(PPh₃)₄ (0.05 eq.) and CuI (0.1 eq.).

-

Inert Atmosphere: Ensure the reaction is maintained under an inert atmosphere of nitrogen or argon.

-

Alkyne Addition: Add phenylacetylene (1.1 eq.) dropwise to the reaction mixture at room temperature.

-

Reaction: Stir the reaction at room temperature for 12-24 hours, or gently heat if necessary. Monitor the reaction's progress by TLC.

-

Work-up: Once the reaction is complete, filter the mixture through a pad of Celite and wash with THF. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain 6-(phenylethynyl)-1H-indazole.

Data Presentation: Sonogashira Coupling of Bromoindazoles

| Bromoindazole Derivative | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| 5-bromo-3-iodoindazoles | Terminal alkynes | [PdCl₂(PPh₃)₂] (10) | CuI (20) | Et₃N | DMF | 70 | High | [19] |

| 6-bromo-3-iodo-1H-indazole | Terminal alkynes | Pd/C | CuI | Et₃N | Ethanol | N/A | Good-Excellent | [17] |

| 6-bromo-3-fluoro-2-cyanopyridine | Terminal alkynes | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF | RT | Good | [20] |

Palladium-Catalyzed Cyanation: Installation of a Versatile Functional Group

The nitrile functional group is a valuable synthon in organic chemistry, readily transformable into amines, amides, carboxylic acids, and various heterocycles.[21] Palladium-catalyzed cyanation of 6-bromoindazole provides a direct route to 6-cyanoindazole, a key intermediate for further derivatization. The use of non-toxic cyanide sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) is a significant advancement in making this reaction safer and more environmentally friendly.[22][23]

Experimental Protocol: Cyanation of 6-Bromo-1H-indazole using K₄[Fe(CN)₆]

This protocol utilizes a non-toxic cyanide source.

Materials:

-

6-Bromo-1H-indazole

-

Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O)

-

Palladium(II) acetate [Pd(OAc)₂]

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf)

-

Sodium carbonate (Na₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Nitrogen or Argon gas supply

Procedure:

-

Reaction Setup: In a reaction vessel, combine 6-bromo-1H-indazole (1.0 eq.), K₄[Fe(CN)₆]·3H₂O (0.5 eq.), and sodium carbonate (2.0 eq.).

-

Inert Atmosphere: Purge the vessel with nitrogen or argon.

-

Catalyst and Solvent Addition: Add a solution of palladium(II) acetate (0.02 eq.) and dppf (0.04 eq.) in DMF.

-

Reaction: Heat the mixture to 120-140 °C for 12-24 hours.

-

Work-up: Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purification: Purify the crude product by column chromatography to yield 1H-indazole-6-carbonitrile.

Data Presentation: Palladium-Catalyzed Cyanation of Aryl Bromides

| Aryl Bromide | Cyanide Source | Catalyst (mol%) | Ligand/Additive | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| Various Aryl Bromides | K₄[Fe(CN)₆] | Pd(OAc)₂ (0.1) | - | Na₂CO₃ | DMA | 120 | Low | [23] |

| Various Aryl Bromides | K₄[Fe(CN)₆] | Pd/coral reef nanocomposite | - | - | DMF | N/A | Excellent | [24] |

| (Hetero)aryl Halides | Zn(CN)₂ | Pd precatalyst (2-5) | - | Cyanide | H₂O/THF | RT-40 | High | [25] |

| Various Aryl Bromides | K₄[Fe(CN)₆] | Palladacycle complex (0.5) | - | - | DMF | 130 (MW) | Excellent | [21] |

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents or solvents- Inappropriate base or temperature | - Use a fresh batch of catalyst or a pre-catalyst.- Ensure proper degassing of solvents and purging of the reaction vessel.- Use anhydrous solvents and pure reagents.- Screen different bases, solvents, and reaction temperatures. |

| Formation of Side Products (e.g., Homocoupling, Dehalogenation) | - Incorrect catalyst/ligand ratio- Reaction temperature is too high- Presence of oxygen | - Optimize the catalyst and ligand loading.- Lower the reaction temperature.- Maintain a strictly inert atmosphere. |

| Difficulty in Product Isolation/Purification | - Emulsion formation during work-up- Product co-elutes with impurities | - Add brine to the aqueous layer during extraction.- Try a different solvent system for column chromatography or consider recrystallization. |

Conclusion

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of 6-bromoindazole derivatives. The Suzuki-Miyaura, Buchwald-Hartwig, Heck, Sonogashira, and cyanation reactions provide medicinal chemists with a versatile and powerful toolkit for synthesizing novel indazole-based compounds with diverse biological activities. By understanding the underlying mechanisms and optimizing reaction conditions, researchers can efficiently generate libraries of compounds for drug discovery programs, ultimately accelerating the development of new therapeutics.

References

-

Royal Society of Chemistry. (2024, August 22). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Publishing. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020, December 22). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. PMC. Retrieved from [Link]

-

MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]

-

ResearchGate. (n.d.). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. Retrieved from [Link]

-

ResearchGate. (n.d.). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. PMC. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. PMC. Retrieved from [Link]

-

MDPI. (2018, October 26). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

-

Bentham Science. (2022, May 1). Indazole Derivatives Effective against Gastrointestinal Diseases. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series | Request PDF. Retrieved from [Link]

-

Thieme. (n.d.). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Retrieved from [Link]

-

Semantic Scholar. (n.d.). A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides. Retrieved from [Link]

-

Beilstein Journals. (2018, April 6). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Retrieved from [Link]

-

Organic-chemistry.org. (n.d.). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Retrieved from [Link]

-

MDPI. (n.d.). Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki-Miyaura Cross-Coupling and Hydroxydeboronation Reactions. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

-

SciSpace. (2009, November 22). Palladium-catalyzed cyanation reaction of aryl halides using K4[Fe(CN)6] as non-toxic -. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from [Link]

-

MDPI. (2025, December 1). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Publishing. Retrieved from [Link]

-

Royal Society of Chemistry. (2021, February 10). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. Retrieved from [Link]

-

Semantic Scholar. (2018, April 6). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Wiley Online Library. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. Retrieved from [Link]

-

Odinity. (2013, November 18). Intro to Organometallics: The Heck Reaction. Retrieved from [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]

- 7. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Heck reaction - Wikipedia [en.wikipedia.org]

- 14. Heck Reaction [organic-chemistry.org]

- 15. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. Sonogashira Coupling [organic-chemistry.org]

- 19. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 20. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 21. scispace.com [scispace.com]

- 22. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 23. thieme-connect.de [thieme-connect.de]

- 24. semanticscholar.org [semanticscholar.org]

- 25. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]

Functionalization of the C6 position in 1-methyl-indazoles

Executive Summary

The 1-methyl-indazole scaffold is a privileged pharmacophore in kinase inhibitor discovery (e.g., Axitinib, Pazopanib analogs). While the C3 position is electronically activated for direct electrophilic substitution and C-H activation, the C6 position remains challenging to access directly due to its electronic neutrality and lack of inherent directing groups.

This Application Note establishes a validated workflow for C6 functionalization. Unlike C3 functionalization, which often relies on direct C-H activation, C6 functionalization is most reliably achieved via transition-metal-catalyzed cross-coupling of pre-functionalized 6-halo precursors. This guide details the synthesis of the critical 6-bromo intermediate and provides optimized protocols for Suzuki-Miyaura and Buchwald-Hartwig couplings, alongside an analysis of emerging direct C-H borylation strategies.

Part 1: Strategic Analysis & Retrosynthesis

Direct functionalization of the benzene ring in 1-methyl-indazoles is governed by competing steric and electronic factors.

-

C3: Highly reactive (electrophilic aromatic substitution, lithiation).

-

C7: Sterically hindered by the N1-methyl group but accessible via Directed Ortho Metalation (DoM) if directed.

-

C4/C5/C6: Electronically similar to benzene. C6 is "remote" from the N1/C3 active sites, making direct regioselective C-H activation difficult without specific geometric constraints.

The Validated Pathway: The industry-standard approach involves the Early-Stage Installation of a halogen handle (Br/I) at C6, followed by Late-Stage Diversification .

Figure 1: Strategic workflow for accessing C6-functionalized 1-methyl-indazoles. The route prioritizes constructing the ring with the halogen already in place.

Part 2: Preparation of the Core Scaffold

Before attempting functionalization, the 6-bromo-1-methylindazole precursor must be synthesized with high N1-selectivity.

Protocol 1: Synthesis of 6-Bromo-1-methylindazole

Objective: Synthesize gram-scale quantities of the cross-coupling precursor.

Mechanism: Nucleophilic aromatic substitution (

Reagents:

-

4-Bromo-2-fluorobenzaldehyde (1.0 equiv)[1]

-

Hydrazine hydrate (excess, ~10-15 equiv)

-

Sodium Hydride (60% dispersion in oil, 1.2 equiv)

-

Methyl Iodide (1.1 equiv)[2]

-

Solvents: DMSO (Step 1), Anhydrous THF (Step 2)

Step-by-Step Methodology:

-

Indazole Ring Formation:

-

Dissolve 4-bromo-2-fluorobenzaldehyde in DMSO (0.5 M).

-

Add hydrazine hydrate dropwise. Caution: Exothermic.

-

Heat to 100°C for 4 hours . The reaction proceeds via hydrazone formation followed by intramolecular

displacement of the fluoride. -

Workup: Cool to RT, pour into ice water. The solid 6-bromo-1H-indazole precipitates.[1] Filter, wash with water, and dry.

-

-

N1-Methylation (Regiocontrol):

-

Dissolve 6-bromo-1H-indazole in anhydrous THF under

. Cool to 0°C. -

Add NaH portion-wise. Stir for 30 min to deprotonate (Indazole

~14). -

Add MeI dropwise.

-

Critical Insight: Alkylation of indazole anions typically favors N1 over N2 (approx. 9:1 ratio) due to thermodynamic stability and steric factors, but N2 isomers are possible.

-

Purification: Quench with

. Extract with EtOAc.[3] Purify via silica gel chromatography (Hex/EtOAc 4:1). The N1-methyl isomer is typically less polar (higher

-

Yield Expectation: 75-85% over two steps.

Part 3: C6 Functionalization Protocols

Method A: Suzuki-Miyaura Cross-Coupling (C-C Bond)

This is the most robust method for introducing aryl and heteroaryl groups at C6.

Optimized Conditions:

| Parameter | Standard Condition | Challenging Substrates (Steric/Electronic) |

|---|

| Catalyst |

Protocol:

-

Charge a reaction vial with 6-bromo-1-methylindazole (1.0 equiv), Boronic acid (1.5 equiv), and Base.

-

Add solvent and sparge with Argon for 10 minutes (Critical:

removal prevents homocoupling and catalyst deactivation). -

Heat to 90°C for 4-12 hours.

-

Workup: Filter through Celite to remove Pd black. Concentrate and purify via flash chromatography.

Why this works: The C6 position, while not as activated as C3, is essentially a substituted bromobenzene. Standard catalytic cycles (Oxidative Addition -> Transmetalation -> Reductive Elimination) proceed efficiently provided the catalyst is electron-rich enough to insert into the C-Br bond.

Method B: Buchwald-Hartwig Amination (C-N Bond)

Introducing amine motifs at C6 is critical for solubility and H-bond interactions in drug design.

Optimized Conditions (RuPhos/BrettPhos System):

-

Catalyst:

(1-2 mol%) -

Ligand: BrettPhos (for primary amines) or RuPhos (for secondary amines).

-

Base:

(Lithium Hexamethyldisilazide) or-

Note: LiHMDS often gives higher yields for indazoles by preventing catalyst poisoning by the indazole nitrogens.

-

-

Solvent: Anhydrous THF or Toluene.

Protocol:

-

In a glovebox or under strict Schlenk conditions, mix Pd source and Ligand (1:2 ratio) in solvent and stir at 60°C for 5 mins to pre-form the active catalyst

. -

Add 6-bromo-1-methylindazole and the Amine.[7]

-

Add Base (dropwise if LiHMDS).

-

Heat at 65-80°C for 8-16 hours.